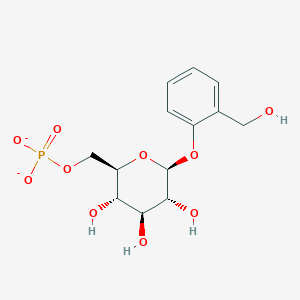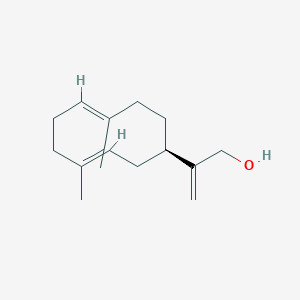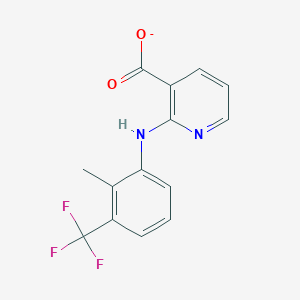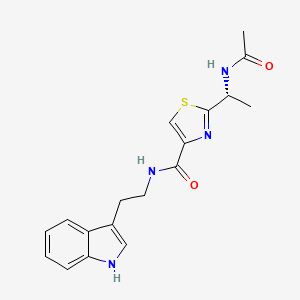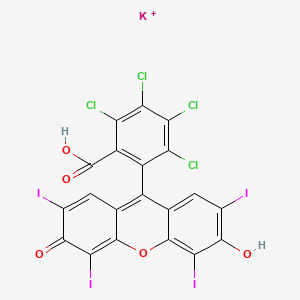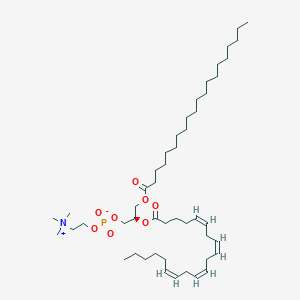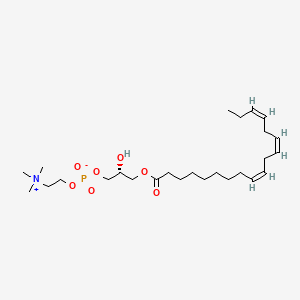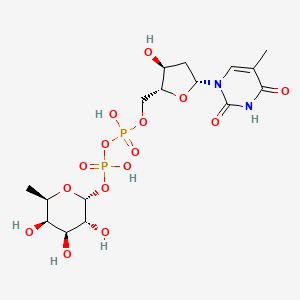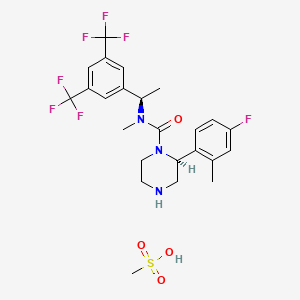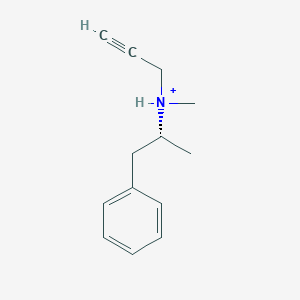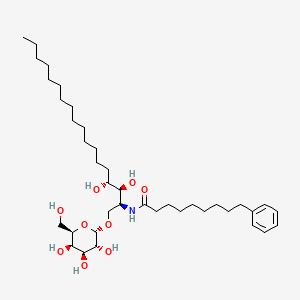
SNIR2 dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIR2 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a SNIR2(1-).
Scientific Research Applications
Photocatalytic Activities
SNIR2 dye, along with related materials, has been extensively studied for its photocatalytic properties. For instance, SnO2-based materials have shown significant efficiency in the photocatalytic degradation of various dyes under light illumination. One study highlighted the near-complete degradation of methylene blue dye, showing the potential of SnO2 in environmental remediation and wastewater treatment (Liu et al., 2014).
Biomedical Applications
In the biomedical field, SNIR2 and similar dyes have been utilized for assessing mitochondrial health. For example, the JC-1 dye has been used in apoptosis studies to monitor changes in mitochondrial membrane potential, demonstrating its utility in biodosimetric evaluation (Sinkorova et al., 2022).
Neuroscientific Research
Functional near-infrared spectroscopy (fNIRS), which often employs NIR dyes, has been applied in neuroscience to investigate neural processes. fNIRS is particularly prominent in studying neuropsychiatric disorders, highlighting the versatility of NIR dyes in various psychiatric research contexts (Ehlis et al., 2014).
Solar Cell Applications
In the field of renewable energy, SNIR2-related materials like SnO2 have been used in dye-sensitized solar cells. These materials have shown promise in improving dye adsorption and increasing photocurrent efficiency, contributing to better energy conversion efficiencies in solar cells (Kay and Grätzel, 2002).
Optical Imaging in Biomedicine
NIR dyes, including SNIR2, have been investigated for their potential in optical imaging, especially in conjugation with monoclonal antibodies. These studies have revealed how different charges on NIR cyanine dyes affect their in vivo imaging properties, which is crucial for improving diagnostic and therapeutic applications in medicine (Sato et al., 2016).
properties
Product Name |
SNIR2 dye |
|---|---|
Molecular Formula |
C36H37IKN3O7S2 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
potassium;(2E)-3-ethyl-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C36H38IN3O7S2.K/c1-7-40-29-18-16-25-26(20-24(48(42,43)44)21-30(25)49(45,46)47)34(29)36(4,5)32(40)14-12-10-8-9-11-13-31-35(2,3)27-19-23(38-33(41)22-37)15-17-28(27)39(31)6;/h8-21H,7,22H2,1-6H3,(H2-,38,41,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
PKNBXWHQZPZFHP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



